Product packaging for 2-(4-Cyclohexylphenoxy)ethanamine(Cat. No.:)

2-(4-Cyclohexylphenoxy)ethanamine

Cat. No.: B13905019
M. Wt: 219.32 g/mol
InChI Key: CRQJNXLEVBZGRP-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)ethanamine is a substituted ethanamine derivative featuring a phenoxy group substituted with a cyclohexyl moiety at the para position. This structure is frequently explored in medicinal chemistry for its potential interactions with neurotransmitter receptors, such as serotonin receptors, due to its amine functionality and aromatic substituents . The cyclohexyl group is a key structural feature that influences the compound's properties, contributing to increased lipophilicity which may enhance blood-brain barrier penetration, a critical factor for compounds being investigated in neuropharmacology . Researchers are interested in this compound and its analogs for their potential biological activity, with preliminary studies suggesting possible applications in areas such as neuropharmacology and as a starting point for the development of therapeutic agents . As a hydrochloride salt, the compound has a molecular weight of 255.78 g/mol and a CAS Number of 1048664-03-4 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B13905019 2-(4-Cyclohexylphenoxy)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-cyclohexylphenoxy)ethanamine

InChI

InChI=1S/C14H21NO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2

InChI Key

CRQJNXLEVBZGRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCN

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 2 4 Cyclohexylphenoxy Ethanamine

Reactivity of the Primary Amine Functional Group

The primary amine group in 2-(4-Cyclohexylphenoxy)ethanamine is a key site for various chemical transformations, enabling the synthesis of a wide range of derivatives. Its reactivity is characteristic of primary amines, participating in acylation, alkylation, condensation, and sulfonylation reactions.

Acylation Reactions for Amide Derivatization

Primary amines readily undergo acylation to form amides. This transformation is crucial for creating more stable and often crystalline derivatives, which can be important in various analytical and synthetic applications. iu.edu The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an anhydride (B1165640), in the presence of a base to neutralize the acid byproduct. iu.edunih.gov For instance, trifluoroacetic anhydride (TFAA) is a common acylating agent used for the derivatization of primary amines. iu.edu

The general reaction for the acylation of this compound is as follows:

R-COCl + H₂N-CH₂CH₂-O-C₆H₄-C₆H₁₁ → R-CO-NH-CH₂CH₂-O-C₆H₄-C₆H₁₁ + HCl

This reaction leads to the formation of an N-[2-(4-Cyclohexylphenoxy)ethyl]amide. The properties of the resulting amide can be tuned by varying the 'R' group of the acylating agent.

Table 1: Examples of Acylating Agents for Primary Amines

Acylating AgentResulting Amide
Acetyl chlorideN-[2-(4-Cyclohexylphenoxy)ethyl]acetamide
Benzoyl chlorideN-[2-(4-Cyclohexylphenoxy)ethyl]benzamide
Trifluoroacetic anhydrideN-[2-(4-Cyclohexylphenoxy)ethyl]-2,2,2-trifluoroacetamide

Alkylation Reactions and Quaternization Phenomena

The primary amine of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The initial alkylation leads to a secondary amine, which can be further alkylated to a tertiary amine and finally to a quaternary ammonium (B1175870) salt. dtic.milwikipedia.org This sequential alkylation can result in a mixture of products. dtic.mil

The process of forming a quaternary ammonium salt is known as quaternization. wikipedia.org A common method for quaternization involves using an alkylating agent like methyl iodide in the presence of a base. cdnsciencepub.com For primary amines, the reaction sequence is as follows:

Primary amine to Secondary amine: R-NH₂ + R'-X → R-NH-R' + HX

Secondary amine to Tertiary amine: R-NH-R' + R'-X → R-N(R')₂ + HX

Tertiary amine to Quaternary ammonium salt: R-N(R')₂ + R'-X → [R-N(R')₃]⁺X⁻

Controlling the extent of alkylation can be challenging. However, specific methods have been developed to achieve complete alkylation to the quaternary stage in a single step. dtic.milgoogle.com

Condensation Reactions with Carbonyl Compounds (Imine and Enamine Formation)

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comorgoreview.com This reaction is a condensation reaction, involving the elimination of a water molecule. masterorganicchemistry.comorgoreview.com The reaction is typically reversible and acid-catalyzed. lumenlearning.com

The general reaction is:

R₂C=O + H₂N-CH₂CH₂-O-C₆H₄-C₆H₁₁ ⇌ R₂C=N-CH₂CH₂-O-C₆H₄-C₆H₁₁ + H₂O

The formation of imines is sensitive to pH. The reaction rate is generally optimal around a pH of 5. lumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate for elimination as water. lumenlearning.com

Enamines are formed from the reaction of secondary amines with aldehydes or ketones. libretexts.org Since this compound is a primary amine, it will form an imine upon reaction with a carbonyl compound.

Table 2: Products of Condensation Reactions with Carbonyls

Carbonyl CompoundProduct Type
Aldehyde (e.g., Benzaldehyde)Imine
Ketone (e.g., Acetone)Imine

Sulfonylation Reactions for Amine Protection and Derivative Formation

Sulfonylation of the primary amine group in this compound with a sulfonyl chloride (such as p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. youtube.com Sulfonamides are valuable as protecting groups for amines because they are stable under a wide range of reaction conditions. orgsyn.orgresearchgate.net The sulfonamide group renders the nitrogen atom non-basic due to the electron-withdrawing nature of the sulfonyl group. youtube.com

The general reaction is:

R-SO₂Cl + H₂N-CH₂CH₂-O-C₆H₄-C₆H₁₁ → R-SO₂-NH-CH₂CH₂-O-C₆H₄-C₆H₁₁ + HCl

Various sulfonyl chlorides can be used, leading to different sulfonamide derivatives. organic-chemistry.org For example, 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) is used to install the SES protecting group, which can be removed under relatively mild conditions. orgsyn.org

Reactions Involving the Aromatic (Phenoxy) Moiety

The aromatic ring of the phenoxy group in this compound can undergo electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are influenced by the substituents already present on the aromatic ring. wikipedia.orgvanderbilt.edu

In this compound, the aromatic ring has two substituents: the ether linkage (-O-CH₂CH₂NH₂) and the cyclohexyl group at the para position. The ether group is an activating, ortho-, para-directing group due to the lone pair of electrons on the oxygen atom that can be donated to the ring through resonance. vanderbilt.eduyoutube.com The cyclohexyl group is an alkyl group, which is also activating and ortho-, para-directing, primarily through an inductive effect. youtube.com

Given that the cyclohexyl group is at the para position (position 4), the two ortho positions (2 and 6) and the two meta positions (3 and 5) relative to the ether linkage are available for substitution. The ether group is a stronger activating group than the alkyl group. Therefore, electrophilic substitution will be directed to the positions ortho to the ether linkage (positions 2 and 6).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReactionPotential ReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄2-(2-Nitro-4-cyclohexylphenoxy)ethanamine and 2-(2,6-Dinitro-4-cyclohexylphenoxy)ethanamine
Halogenation (Bromination)Br₂, FeBr₃2-(2-Bromo-4-cyclohexylphenoxy)ethanamine and 2-(2,6-Dibromo-4-cyclohexylphenoxy)ethanamine
Friedel-Crafts AcylationRCOCl, AlCl₃2-(2-Acyl-4-cyclohexylphenoxy)ethanamine
Friedel-Crafts AlkylationRCl, AlCl₃2-(2-Alkyl-4-cyclohexylphenoxy)ethanamine

It is important to note that the primary amine group would likely need to be protected (e.g., as an amide or sulfonamide) before carrying out many electrophilic aromatic substitution reactions, as the amine can react with the Lewis acid catalysts or be oxidized under the reaction conditions.

Nucleophilic Aromatic Substitution Mechanisms on Activated Phenoxy Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying aromatic rings. In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.orgbyjus.com For a phenoxy system like that in this compound to undergo SNAr, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs). chemistrysteps.com These groups, when positioned ortho or para to the leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org

The reactivity of aryl halides in SNAr reactions increases with the electronegativity of the halogen, which is the opposite of SN1 and SN2 reactions. chemistrysteps.com While the phenoxy group itself is not a typical leaving group in classical SNAr reactions, which usually involve halides, activation of the ring can facilitate such transformations. The presence of the cyclohexyl group on the phenoxy ring of this compound is an alkyl substituent and is generally considered to be electron-donating, which would deactivate the ring towards nucleophilic attack. Therefore, for this specific compound to undergo SNAr at the phenoxy ring, modification of the ring with strong EWGs would be a necessary prerequisite.

Mechanistically, SNAr proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. chemistrysteps.com Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com It is important to note that this mechanism is distinct from SN1 and SN2 reactions, as a backside attack is sterically hindered by the benzene (B151609) ring, and the formation of an aryl cation in an SN1-type process is highly unfavorable. wikipedia.orgchemistrysteps.com Other, less common, pathways for nucleophilic aromatic substitution include the benzyne (B1209423) mechanism, which involves an elimination-addition sequence. chemistrysteps.com

Stability and Cleavage of the Ether Linkage in Diverse Chemical Environments

The ether linkage in this compound is a key structural feature, and its stability under various chemical conditions is of significant interest.

Hydrolytic Stability under Acidic and Basic Conditions

The ether bond in aryl alkyl ethers is generally stable but can be cleaved under specific conditions.

Acidic Conditions: Under acidic conditions, the ether oxygen is protonated, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The cleavage of aryl-ether bonds in acidic media can follow either an SN1 or SN2 mechanism. acs.org The SN1 mechanism is generally faster and predominates when a stable carbocation can be formed. acs.orgnih.gov However, the formation of a primary carbocation on the ethanamine side of this compound would be unstable. The cleavage of the β-O-4 linkage, a common bond in lignin (B12514952) that is structurally similar to the ether in the title compound, is known to be catalyzed by acid. acs.org The rate of this cleavage is significantly faster for phenolic compounds compared to non-phenolic ones. acs.org

Basic Conditions: Hydrolysis of open-chain ethers does not typically occur in alkaline media. stackexchange.com This is because the departing group would be an alkoxide, which is a strong base and therefore a poor leaving group. stackexchange.com Consequently, the ether linkage in this compound is expected to be stable under basic hydrolytic conditions.

Reductive Cleavage Reactions

The C–O bond of aryl ethers can be cleaved through reductive methods. Nickel-based catalytic systems have been developed that can cleave these bonds without the need for an external reductant. rsc.org In such systems, the alkoxy group of the substrate can serve as an internal reductant. rsc.org Another approach involves electrochemical reductive cleavage promoted by sodium borohydride, which can effectively break the C–O bonds in diaryl and aryl alkyl ethers to produce phenols and arenes. acs.org The reductive cleavage of aryl alkyl ethers using lithium metal can proceed via two pathways: α cleavage, which forms a lithium alkoxide and an aryllithium, or β cleavage, which yields a lithium phenoxide and an alkyllithium. acs.org The selectivity between these pathways can be influenced by the solvent and the nature of the alkyl substituent. acs.org

Derivatization Strategies for Analytical and Synthetic Utility

The primary amine group of this compound is a reactive handle that allows for a variety of derivatization reactions, which are useful for both analysis and synthesis.

Reagents for Amine Derivatization (e.g., Phenyl Isothiocyanate, Dinitrofluorobenzene, OPA, FMOC-Cl)

Several reagents are commonly employed to derivatize primary amines. These reactions typically involve the nucleophilic attack of the amine on the electrophilic reagent.

Derivatization ReagentAbbreviationFunctional Group TargetedReaction ConditionsResulting Derivative
Phenyl IsothiocyanatePITCPrimary and secondary aminesAlkaline pH, room temperature to 60°C. rsc.orgthermofisher.comPhenylthiocarbamyl (PTC) derivative / Phenylthiourea (B91264). rsc.org
1-Fluoro-2,4-dinitrobenzeneDNFB (Sanger's Reagent)Primary and secondary amines65°C for over 40 minutes for total conversion. edpsciences.orgDinitrophenyl (DNP) derivative. edpsciences.org
o-PhthalaldehydeOPAPrimary amines (in the presence of a thiol)Alkaline pH, aqueous medium, ambient temperature. researchgate.netnih.govFluorescent isoindole derivative. researchgate.netnih.gov
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary and secondary aminesAlkaline pH (e.g., borate (B1201080) buffer at pH 8.0-10.0). researchgate.netoup.comikm.org.myFluorenylmethyloxycarbonyl (FMOC) derivative. researchgate.netresearchgate.net

Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary amines at alkaline pH to form phenylthiocarbamyl (PTC) derivatives. rsc.orgthermofisher.com This reaction is often used in peptide sequencing and amino acid analysis. sigmaaldrich.com

1-Fluoro-2,4-dinitrobenzene (DNFB): Sanger's reagent reacts with primary amines to form stable dinitrophenyl (DNP) derivatives. edpsciences.org The reaction can be driven to completion by heating. edpsciences.org Micellar systems can enhance the reaction rates in aqueous solutions. nih.gov

o-Phthalaldehyde (OPA): OPA is a highly sensitive reagent that reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol) at an alkaline pH to yield highly fluorescent isoindole adducts. researchgate.netnih.govresearchgate.net This reaction is very fast, often occurring at room temperature. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines under alkaline conditions to form stable, fluorescent FMOC derivatives. researchgate.netresearchgate.netnih.gov The reaction is typically fast and can be performed at room temperature. oup.com

Formation of Chromophoric and Fluorophoric Derivatives for Spectroscopic Detection

Derivatization is a powerful strategy to enhance the detection of molecules that lack a strong chromophore or fluorophore. thermofisher.com By attaching a molecule with these properties, the sensitivity of detection by spectroscopic methods like UV-Vis absorption or fluorescence spectroscopy can be significantly improved. rsc.org

The derivatives formed from the reagents discussed in the previous section all possess chromophoric or fluorophoric properties.

DerivativeSpectroscopic PropertyTypical Detection Wavelength (nm)
DNP-amineChromophoricAbsorbance at 360 nm. edpsciences.org
PTC-amineChromophoricUV absorbance at 254 nm. rsc.org
OPA-amineFluorophoricExcitation: ~340-345 nm, Emission: ~455 nm. sigmaaldrich.com
FMOC-amineFluorophoricUV absorbance and fluorescence. nih.gov

DNP Derivatives: The dinitrophenyl group is a strong chromophore, allowing for sensitive detection in the visible wavelength region. edpsciences.org

PTC Derivatives: The phenylthiourea products absorb UV light, typically around 254 nm, enabling their quantification by HPLC with a UV detector. rsc.org

OPA Derivatives: The isoindole products formed from the reaction of OPA with primary amines are highly fluorescent, making this a very sensitive detection method. researchgate.netsigmaaldrich.com The fluorescence can be measured with excitation and emission wavelengths around 345 nm and 455 nm, respectively. sigmaaldrich.com

FMOC Derivatives: The fluorenyl group is a strong fluorophore. nih.gov Derivatization with FMOC-Cl introduces this moiety into the target molecule, allowing for highly sensitive fluorescence detection. nih.gov This also enhances the hydrophobicity of the analyte, which can be advantageous for separation by reversed-phase chromatography. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise architecture of 2-(4-Cyclohexylphenoxy)ethanamine is elucidated through a combination of powerful spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, cyclohexyl, and ethanamine moieties. The aromatic protons on the phenoxy ring typically appear in the downfield region (δ 6.8-7.2 ppm). The protons of the cyclohexyl group would produce a series of multiplets in the upfield region (δ 1.2-2.5 ppm). The ethanamine side chain protons would present as two triplets, one for the methylene (B1212753) group adjacent to the oxygen (around δ 4.0 ppm) and another for the methylene group attached to the nitrogen (around δ 2.9 ppm). The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons of the phenoxy ring would show signals in the δ 115-160 ppm range. The carbons of the cyclohexyl ring would resonate in the δ 25-45 ppm region. The two carbons of the ethanamine side chain would have distinct chemical shifts, with the carbon bonded to the oxygen appearing further downfield (around δ 67 ppm) than the carbon bonded to the nitrogen (around δ 42 ppm).

To provide a more concrete, albeit illustrative, example, the known ¹H and ¹³C NMR chemical shifts for the structurally related compound, 4-cyclohexylphenol (B75765), are presented below. These values can be used to approximate the signals expected from the cyclohexyl and phenol (B47542) portions of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Cyclohexyl and Phenol Moieties of this compound, based on data for 4-Cyclohexylphenol nih.govchemicalbook.com

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to -O)6.8 - 7.0115 - 120
Aromatic CH (meta to -O)7.0 - 7.2128 - 130
Aromatic C-O-153 - 158
Aromatic C-Cyclohexyl-141 - 146
Cyclohexyl CH2.3 - 2.543 - 48
Cyclohexyl CH₂1.1 - 1.926 - 35

Note: These are estimated values and can vary based on the solvent and instrumental parameters.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for studying its fragmentation behavior, which aids in structural confirmation. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. youtube.comhmdb.ca

The fragmentation pattern in the mass spectrum serves as a molecular fingerprint. For this compound, key fragmentation pathways would involve the cleavage of the ether bond and the bonds within the ethanamine side chain. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula C₁₄H₂₁NO.

Common fragmentation patterns for related structures, such as phenylethylamine, involve the loss of a benzyl (B1604629) radical or cleavage of the C-C bond adjacent to the nitrogen, leading to a prominent ion at m/z 30 ([CH₂NH₂]⁺). nih.govmassbank.eunist.gov For 4-cyclohexylphenol, a significant fragment is observed at m/z 133, corresponding to the loss of the cyclohexyl group. nih.govnist.gov Therefore, the mass spectrum of this compound is expected to show a combination of these fragmentation patterns.

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/z Predicted Fragment Ion Origin
219[C₁₄H₂₁NO]⁺Molecular Ion
176[C₁₂H₁₆O]⁺Loss of ethanamine
133[C₉H₇O]⁺Loss of cyclohexyl group from the phenoxy moiety
44[C₂H₆N]⁺Cleavage of the ether bond
30[CH₄N]⁺Alpha-cleavage of the ethanamine side chain

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and ethanamine groups would be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would give a strong absorption band around 1240 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the cyclohexyl and ethanamine moieties would be expected to show strong Raman scattering.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
N-H (amine)Stretch3300-3500Weak
Aromatic C-HStretch3000-3100Medium
Aliphatic C-HStretch2850-2960Strong
C-O-C (ether)Stretch1230-1260Medium
Aromatic C=CStretch1450-1600Strong
N-H (amine)Bend1590-1650Medium

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable for its separation and quantification.

A typical HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of an acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and retention for amine-containing compounds. nih.govsielc.comresearchgate.net Detection can be achieved using a UV detector, typically at a wavelength where the aromatic ring shows strong absorbance (around 220 nm and 275 nm).

Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the analyte and any potential impurities. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations.

Table 4: Illustrative HPLC Method Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility, it can be analyzed by GC-MS after derivatization.

Derivatization, typically through silylation or acylation, increases the volatility of the compound by masking the polar -NH₂ group. nih.govsigmaaldrich.comresearchgate.netyoutube.com Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net

The derivatized analyte is then injected into the GC, where it is separated from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. GC-MS provides excellent sensitivity and selectivity, making it suitable for trace analysis and impurity profiling. nih.gov

Table 5: Illustrative GC-MS Method Parameters for the Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules in the crystal lattice. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step.

The process involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal. This data allows for the calculation of a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

Should a crystal structure of this compound be determined, the resulting data would be deposited in a crystallographic database and would include key parameters such as:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for each non-hydrogen atom in the molecule.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters define the molecule's conformation. For this compound, this would reveal the orientation of the cyclohexyl ring relative to the phenoxy group and the conformation of the ethanamine side chain.

Intermolecular Interactions: Analysis of the crystal packing would identify any significant hydrogen bonds (e.g., involving the amine group) or other non-covalent interactions that stabilize the crystal structure.

Hypothetical Crystallographic Data for this compound

The table below is a representation of the type of data that would be generated from a successful X-ray crystallography study. Please note that this data is hypothetical and for illustrative purposes only.

ParameterHypothetical Value
Chemical FormulaC₁₄H₂₁NO
Formula Weight219.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123, 15.456, 8.987
α, β, γ (°)90, 109.45, 90
Volume (ų)1324.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.098
R-factor< 0.05

Method Development and Validation in Analytical Chemistry

The development and validation of analytical methods are crucial for the quantitative determination of a compound in various samples, such as in raw materials or during chemical synthesis monitoring. For this compound, a high-performance liquid chromatography (HPLC) method would be a common choice due to its versatility and sensitivity.

Method development would involve a systematic process to optimize the separation of the target analyte from any impurities or other components in the sample matrix. Key steps include:

Column Selection: A reversed-phase column, such as a C18, would likely be chosen, which separates compounds based on their hydrophobicity.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) would be tested in different ratios and gradients to achieve a good peak shape and resolution. The pH of the aqueous phase would also be optimized to ensure the amine group is in a consistent protonation state.

Detector Selection: A UV detector would be a primary choice, with the detection wavelength set to a maximum absorbance of the phenoxy chromophore in the molecule. Other detectors like a mass spectrometer (LC-MS) could be used for higher sensitivity and specificity.

Internal Standard: An internal standard, a compound with similar chemical properties but which is not present in the sample, might be used to improve the precision of the quantification.

Once the method is developed, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure its reliability. The validation process assesses several performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations (spiked samples).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Hypothetical HPLC Method Validation Parameters

The following table illustrates the type of results that would be documented in a validation report for an HPLC method for this compound. This data is for illustrative purposes only.

Validation ParameterHypothetical Result
Linearity (r²)> 0.999
Range (µg/mL)1 - 100
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)< 2.0%
LOD (µg/mL)0.1
LOQ (µg/mL)0.3
SpecificityNo interference from process impurities
RobustnessUnaffected by ±0.2 pH change in mobile phase

Computational and Theoretical Chemical Studies of 2 4 Cyclohexylphenoxy Ethanamine

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule like 2-(4-cyclohexylphenoxy)ethanamine in different environments (e.g., in a vacuum or in a solvent). rsc.orgnih.gov

An MD simulation can reveal:

The accessible conformations of the molecule at a given temperature.

The flexibility of different parts of the molecule, such as the cyclohexyl ring and the ethanamine side chain. acs.orgmdpi.com

The free energy differences between various conformational states. chemrxiv.orgnih.govchemrxiv.org

The results of an MD simulation are often visualized as a trajectory, showing the motion of the molecule over time, and can be analyzed to generate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify stability and flexibility. acs.org

Prediction of Spectroscopic Parameters via Computational Models

Computational models can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or for identifying unknown compounds. scilit.comresearchgate.net For this compound, the following spectroscopic properties are often calculated:

NMR Chemical Shifts: DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. scilit.comgithub.io Comparing these predicted shifts with experimental data can help confirm the structure and assign specific resonances to individual atoms. Machine learning approaches are also emerging as a powerful tool for more accurate NMR shift prediction. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) can help in identifying the characteristic vibrational modes of the molecule. These calculations are typically performed at the DFT level of theory.

An example of a table with predicted ¹³C NMR chemical shifts for this compound is shown below.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C (ipso, phenoxy)158.5
C (ortho, phenoxy)115.2
C (meta, phenoxy)129.8
C (para, phenoxy)135.4
C (cyclohexyl, C1)44.3
C (cyclohexyl, C2, C6)34.1
C (cyclohexyl, C3, C5)26.0
C (cyclohexyl, C4)26.8
C (ethoxy, O-CH₂)67.9
C (ethoxy, CH₂-N)41.7

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. arxiv.orgacs.org For this compound, a key reaction of interest would be the cleavage of the ether bond. longdom.orgwikipedia.orgchemistrysteps.comfiveable.melibretexts.org

Computational studies can elucidate:

Reaction Pathways: Mapping out the step-by-step process of a reaction, including the identification of any intermediates. arxiv.org

Transition State Structures: Determining the high-energy structures that connect reactants and products.

Activation Barriers: Calculating the energy required to reach the transition state, which is related to the reaction rate.

For the acid-catalyzed cleavage of the ether linkage in this compound, computational methods could be used to compare the energetics of Sₙ1 and Sₙ2 pathways. longdom.orgchemistrysteps.comfiveable.melibretexts.org Such studies often involve DFT or higher-level ab initio calculations to accurately model the bond-breaking and bond-forming processes. researchgate.netnih.gov

Topological Indices and Molecular Descriptors for Chemical Property Correlation

Topological indices are numerical descriptors derived from the molecular graph of a compound. wikipedia.orgresearchgate.nettandfonline.com These indices quantify aspects of molecular structure such as size, branching, and shape. wikipedia.orgkg.ac.rsresearchgate.netresearchgate.net They are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the structure of a molecule with its biological activity or physicochemical properties. nih.govresearchgate.netnih.govijpsr.com

For this compound, various topological indices can be calculated from its two-dimensional structure. Some common indices include:

Wiener Index: Based on the distances between all pairs of vertices in the molecular graph.

Randić Index: Related to the degree of branching of the molecule.

Zagreb Indices: Based on the degrees of the vertices.

These indices can then be used in statistical models to predict properties such as boiling point, solubility, or biological activity, which can guide the design of new molecules with desired characteristics. researchgate.netnih.govnih.gov

Topological IndexCalculated Value (Illustrative)
Wiener Index1256
Randić Index (first order)9.872
First Zagreb Index88
Second Zagreb Index96

This table is for illustrative purposes and does not represent actual experimental data.

Role of 2 4 Cyclohexylphenoxy Ethanamine As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Macrocyclic Systems

Macrocycles are large ring structures that are of significant interest in fields ranging from medicinal chemistry to materials science. enamine.net The synthesis of these molecules, known as macrocyclization, often involves the reaction of two functional groups at the ends of a long linear precursor.

Theoretically, 2-(4-Cyclohexylphenoxy)ethanamine could be incorporated into a linear precursor for macrocyclization. Its primary amine could act as a nucleophile, reacting with an electrophilic group (such as a carboxylic acid, acyl chloride, or alkyl halide) at the other end of the precursor chain to form a macrolactam or a large cyclic amine. The bulky 4-cyclohexylphenoxy group would be expected to influence the conformational properties of the resulting macrocycle. However, no specific examples of such a reaction using this compound have been reported.

Monomer or Modifier in Polymer Chemistry Research

In polymer chemistry, monomers with unique side chains are used to create polymers with tailored properties. The 4-cyclohexylphenoxy group of this compound could potentially enhance thermal stability, solubility in organic solvents, and modify the mechanical properties of a polymer.

The primary amine could allow it to be incorporated into various polymer backbones, such as polyamides or polyimides, through condensation polymerization. Alternatively, it could be used to modify existing polymers by grafting it onto a polymer backbone containing reactive sites. Despite these possibilities, there is no published research demonstrating the use of this compound as either a monomer or a polymer modifier.

Intermediate in the Construction of Novel Ligands for Coordination Chemistry

Ligands are molecules that bind to metal centers to form coordination complexes. The properties of these complexes are dictated by the electronic and steric characteristics of the ligands. The primary amine of this compound is a classic coordination site for metal ions.

It could be used to synthesize more complex polydentate ligands. For example, it could undergo reaction with aldehydes to form Schiff base ligands, or be used as a building block for constructing larger chelating agents. The sterically demanding cyclohexylphenoxy group would likely create a specific coordination environment around a metal center, potentially influencing the catalytic activity or physical properties of the resulting complex. While the synthesis of ligands from various amine precursors is a common practice, specific research detailing the construction of ligands from this compound is not available.

Application in the Design of Advanced Materials (Non-Biological Focus)

The rigid and bulky nature of the cyclohexylphenyl group is a feature often found in molecules designed for advanced materials, such as liquid crystals or components of organic light-emitting diodes (OLEDs). These groups can influence the intermolecular packing and phase behavior of materials.

The this compound moiety could be incorporated into larger molecular architectures intended for materials science applications. For instance, its integration into discotic or calamitic structures could lead to the formation of liquid crystalline phases. However, there is a lack of studies in the scientific literature that report the use of this compound for the design of such advanced, non-biological materials.

Future Directions and Emerging Research Opportunities for 2 4 Cyclohexylphenoxy Ethanamine in Chemical Science

Exploration of Unconventional Synthetic Pathways

The classical synthesis of 2-(4-Cyclohexylphenoxy)ethanamine typically involves the etherification of 4-cyclohexylphenol (B75765) followed by a Gabriel synthesis or reduction of a nitrile intermediate. While effective, these methods often rely on harsh reagents and multi-step procedures. Future research is poised to explore more elegant and efficient unconventional synthetic pathways.

One promising avenue is the use of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and shorter reaction times. The synthesis of this compound in a flow system could involve the direct amination of a suitable precursor, potentially catalyzed by a heterogeneous catalyst packed into the reactor. This approach would also facilitate safer handling of potentially hazardous intermediates.

Another area of interest is photoredox catalysis . This technique utilizes visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. A potential photoredox-catalyzed route to this compound could involve the coupling of 4-cyclohexylphenol with an aminoethyl radical equivalent, generated in situ.

Table 1: Comparison of Conventional and Potential Unconventional Synthetic Pathways

FeatureConventional Synthesis (e.g., Williamson Ether Synthesis & Gabriel Synthesis)Flow ChemistryPhotoredox Catalysis
Reaction Conditions Often requires high temperatures and strong bases.Precise control over temperature and pressure.Mild, ambient temperature and pressure.
Scalability Can be challenging to scale up safely.Readily scalable by extending reaction time or using larger reactors.Scalability can be a challenge due to light penetration.
Safety May involve hazardous reagents and intermediates.Enhanced safety due to small reaction volumes and contained system.Generally uses low-energy visible light.
Efficiency Can be multi-step with purification required at each stage.Potentially fewer steps and integrated purification.Can enable novel, direct bond formations.

Investigation of Novel Reactivity Patterns under Extreme Conditions

The behavior of organic molecules under extreme conditions, such as high pressure or high temperature, is a burgeoning field of research. Investigating the reactivity of this compound under such conditions could unveil novel transformation pathways and lead to the discovery of new materials.

High-pressure chemistry can significantly influence reaction rates and equilibria, often favoring the formation of more compact transition states and products. Subjecting this compound to high pressures in the presence of different reactants could lead to unexpected cycloadditions, rearrangements, or polymerization reactions.

Conversely, high-temperature chemistry , particularly under microwave irradiation, can accelerate reaction rates dramatically. This could be exploited to drive reactions that are sluggish under conventional heating, such as C-H activation or the formation of new carbon-heteroatom bonds involving the cyclohexyl or phenoxy moieties of the molecule.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced, in-situ characterization techniques allow for real-time monitoring of reaction progress, providing invaluable insights.

For the synthesis of this compound, techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. These methods allow for the direct observation of the consumption of reactants and the formation of intermediates and products as the reaction proceeds. This data is critical for identifying reaction bottlenecks, understanding mechanistic pathways, and optimizing reaction conditions.

Process Analytical Technology (PAT) , which integrates these in-situ monitoring tools with automated control systems, represents the next frontier. A PAT-enabled synthesis of this compound would allow for the real-time adjustment of reaction parameters to maintain optimal conditions, ensuring high yield and purity.

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategy. Future research on this compound should prioritize the development of environmentally benign synthetic protocols.

This includes the use of greener solvents , such as water, supercritical fluids (like CO2), or bio-derived solvents, to replace traditional volatile organic compounds. The development of catalytic methods is also paramount. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. For instance, a solid-supported acid catalyst could be developed for the etherification step, or a reusable metal catalyst for the amination step.

Furthermore, an emphasis on atom economy will drive the exploration of synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste.

Table 2: Green Chemistry Metrics for Potential Synthetic Protocols

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Designing synthetic routes with high atom economy.
Safer Solvents and Auxiliaries Utilizing water, supercritical CO2, or biodegradable solvents.
Design for Energy Efficiency Employing microwave-assisted synthesis or reactions at ambient temperature.
Use of Renewable Feedstocks Investigating the synthesis of precursors from bio-based sources.
Catalysis Developing recyclable heterogeneous catalysts to replace stoichiometric reagents.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental work provides a powerful paradigm for chemical research. Density Functional Theory (DFT) calculations can be used to predict the structures of reactants, intermediates, and products, as well as the transition states connecting them. This allows for the elucidation of reaction mechanisms and the prediction of reactivity.

For this compound, computational studies could be used to:

Screen potential catalysts for novel synthetic routes.

Predict the regioselectivity and stereoselectivity of reactions.

Understand the influence of reaction conditions on the reaction pathway.

Calculate spectroscopic properties to aid in the interpretation of experimental data.

The insights gained from these computational models can then guide the design of more efficient and targeted experimental investigations, accelerating the pace of discovery. This synergistic approach will be instrumental in unlocking the full potential of this compound in chemical science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.